

# A Comparative Analysis of Nedaplatin and Carboplatin in Platinum-Sensitive Recurrent Ovarian Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nedaplatin**

Cat. No.: **B1242056**

[Get Quote](#)

For researchers and drug development professionals navigating the therapeutic landscape of platinum-sensitive recurrent ovarian cancer, the choice between platinum analogs is a critical consideration. This guide provides an objective comparison of **Nedaplatin** and Carboplatin, focusing on their performance in combination with paclitaxel. The analysis is supported by experimental data from a key retrospective cohort study, offering insights into efficacy and safety profiles to inform future research and clinical trial design.

## Efficacy Outcomes: A Head-to-Head Comparison

A retrospective cohort study involving 436 patients with platinum-sensitive recurrent ovarian cancer provides the primary data for this comparison. Patients received either a **Nedaplatin**-based regimen (**Nedaplatin** 80 mg/m<sup>2</sup> plus paclitaxel 175 mg/m<sup>2</sup>) or a Carboplatin-based regimen (Carboplatin at an area under the curve of 5 plus paclitaxel 175 mg/m<sup>2</sup>).<sup>[1][2]</sup>

The primary endpoint was progression-free survival (PFS), with overall survival (OS) as a secondary endpoint. While there was no statistically significant difference in the overall PFS between the two groups, a noteworthy finding emerged in a subgroup of patients.<sup>[1]</sup>

Table 1: Progression-Free Survival (PFS)

| Patient Group                          | Nedaplatin +<br>Paclitaxel (Median<br>PFS) | Carboplatin +<br>Paclitaxel (Median<br>PFS) | P-value     |
|----------------------------------------|--------------------------------------------|---------------------------------------------|-------------|
| Overall Population                     | 11.0 months                                | 9.5 months                                  | 0.109[1]    |
| Recurrent Interval 6-<br>12 months     | 10.0 months                                | 8.0 months                                  | 0.048[1][2] |
| Recurrent Interval $\geq$ 12<br>months | 12.0 months                                | 12.0 months                                 | 0.543[2][3] |

Table 2: Overall Survival (OS)

| Treatment Arm      | Nedaplatin +<br>Paclitaxel (Median<br>OS) | Carboplatin +<br>Paclitaxel (Median<br>OS) | P-value            |
|--------------------|-------------------------------------------|--------------------------------------------|--------------------|
| Overall Population | 73 months                                 | 74 months                                  | Not significant[3] |

The data suggests that while both regimens offer comparable long-term survival, the **Nedaplatin** combination may offer a PFS advantage in patients with a shorter platinum-free interval (6-12 months).[1][2]

## Safety and Tolerability Profile

The safety analysis revealed a more favorable profile for the **Nedaplatin**-based regimen, with significantly lower rates of severe hematological toxicities and hypersensitivity reactions compared to the Carboplatin-based regimen.[1][2]

Table 3: Grade 3-4 Adverse Events

| Adverse Event              | Nedaplatin + Paclitaxel (%) | Carboplatin + Paclitaxel (%) | P-value     |
|----------------------------|-----------------------------|------------------------------|-------------|
| Neutropenia                | 13.3%                       | 33.6%                        | <0.01[1][2] |
| Thrombocytopenia           | 5.6%                        | 14.5%                        | <0.01[1][2] |
| Hypersensitivity Reactions | 5.6%                        | 21.9%                        | <0.01[1][2] |

## Experimental Protocol

The retrospective cohort study from which this data is derived followed a well-defined protocol for patient selection and treatment administration.

### Patient Selection Criteria:

- Histologically confirmed epithelial ovarian cancer.
- Recurrence interval of  $\geq 6$  months after completion of first-line platinum-based therapy.[1][2]

### Treatment Regimen:

- **Nedaplatin** Group (NP): Intravenous infusion of **Nedaplatin** (80 mg/m<sup>2</sup>) and Paclitaxel (175 mg/m<sup>2</sup>).[1][2]
- Carboplatin Group (CP): Intravenous infusion of Carboplatin (AUC 5) and Paclitaxel (175 mg/m<sup>2</sup>).[1][2]
- Administration: Cycles were repeated every 3 weeks for 6-8 cycles, or until disease progression or unacceptable toxicity.[1][2]

## Visualizing the Clinical Trial Workflow

The following diagram illustrates the workflow of the comparative study, from patient enrollment to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the comparative study on **Nedaplatin** vs. Carboplatin.

## Signaling Pathway: Mechanism of Platinum Analogs

Platinum-based drugs, including **Nedaplatin** and Carboplatin, exert their cytotoxic effects primarily through the formation of DNA adducts, which ultimately triggers apoptosis. The following diagram depicts a simplified signaling pathway.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for platinum-based chemotherapy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nedaplatin and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nedaplatin and paclitaxel compared with carboplatin and paclitaxel for patients with platinum-sensitive recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- To cite this document: BenchChem. [A Comparative Analysis of Nedaplatin and Carboplatin in Platinum-Sensitive Recurrent Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242056#nedaplatin-versus-carboplatin-in-platinum-sensitive-recurrent-ovarian-cancer]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)